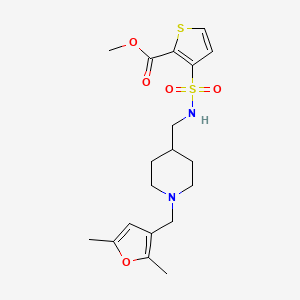

![molecular formula C19H16FN3O2S B2502974 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 1008475-27-1](/img/structure/B2502974.png)

N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of novel compounds with potential biological activities has been a focus of recent research. In one study, a series of novel 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids were synthesized through a one-pot multi-component reaction. This process involved the reaction of 2-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide with dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one at reflux. Additionally, tri-substituted methanes (TRSMs) were created through the reaction of the appropriate aldehyde with 6-aminothiouracil and 4-hydroxycoumarin. The structures of these novel compounds were confirmed using spectral data .

Molecular Structure Analysis

In another study, the molecular structure of a novel compound, ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate, was characterized. This compound was synthesized through a series of reactions including Claisen condensation, cyclization, reduction, and acylation. The structure was elucidated using X-ray diffraction, mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). The compound crystallized in the monoclinic system and was found to have moderate acrosin inhibition activity .

Chemical Reactions Analysis

The fluoro-substituted benzo[b]pyran compound was found to undergo various chemical reactions to yield a range of derivatives with potential anti-lung cancer activity. For instance, the condensation of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes produced 3-arylmethylene-6-fluoro-2,3-dihydrobenzo[b]pyran-4-ones. These compounds could further react with phenylhydrazine and thiourea to give pyrazole and pyrimidine thione derivatives. Moreover, the reaction of compound 4 with chloroacetic acid in an acetic acid-acetic anhydride mixture afforded thiazolopyrimidines, which could be further modified to arylmethylene-thiazolopyrimidine derivatives. These synthesized compounds demonstrated anticancer activity against various human cancer cell lines at low concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are crucial for understanding their potential as pharmaceutical agents. The novel ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate was characterized by its crystalline structure, with specific measurements for the unit cell dimensions and space group. The density and molecular weight were also determined, providing insight into the compound's physical characteristics. The spectral data from MS, NMR, and IR analyses further contributed to the understanding of the compound's chemical properties and potential interactions with biological targets .

Scientific Research Applications

Synthesis and Chemical Characterization

The chemical synthesis and structural elucidation of compounds closely related to N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide have been explored, highlighting their potential in the development of new pharmaceutical agents. For instance, the synthesis of novel sulfonamide derivatives with various functional groups has demonstrated significant potential in the field of medicinal chemistry, offering insights into the design and optimization of new therapeutic agents with enhanced efficacy and selectivity (Ghorab et al., 2015).

Biological Evaluation and Pharmacological Activities

The pharmacological evaluation of derivatives related to the compound of interest has uncovered a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. For example, compounds exhibiting significant anti-inflammatory activity have been identified, which could contribute to the development of new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013). Furthermore, derivatives displaying potent anticancer activity against various cancer cell lines have been discovered, underscoring the potential of these compounds in cancer therapy (M. Ghorab et al., 2015).

Antimicrobial and Antifungal Potential

The exploration of antimicrobial and antifungal properties has also been a significant area of research for compounds related to this compound. Studies have demonstrated the effectiveness of these compounds in inhibiting the growth of a variety of bacterial and fungal pathogens, suggesting their potential application in addressing antibiotic resistance and the treatment of infectious diseases (G. Saravanan et al., 2010).

Molecular Docking and Structure-Activity Relationships

Molecular docking studies and analysis of structure-activity relationships (SAR) have provided valuable insights into the interaction mechanisms of these compounds with biological targets, facilitating the design of more potent and selective inhibitors. Such studies have been instrumental in advancing our understanding of the molecular basis of their pharmacological activities and guiding the optimization of therapeutic agents for enhanced biological efficacy (Suman Punia et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOAFZHUBDTMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)

methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)